N,N'-(2-Chloro-1,4-phenylene)bisacetamide
Overview
Description
N,N'-(2-Chloro-1,4-phenylene)bisacetamide is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Given its structural similarity to other acetamide derivatives, it may interact with proteins or enzymes in the body, potentially altering their function .
Pharmacokinetics
Based on its chemical structure, it is reasonable to predict that it might be well absorbed in the body due to its small size and polar nature .
Biochemical Analysis
Biochemical Properties
N,N’-(2-Chloro-1,4-phenylene)diacetamide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetyltransferases, which are enzymes responsible for transferring acetyl groups to specific substrates. This interaction can modulate the activity of these enzymes, thereby affecting various biochemical pathways. Additionally, N,N’-(2-Chloro-1,4-phenylene)diacetamide can bind to certain proteins, altering their conformation and function .
Cellular Effects
N,N’-(2-Chloro-1,4-phenylene)diacetamide has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, N,N’-(2-Chloro-1,4-phenylene)diacetamide can impact cell growth and survival. Furthermore, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N,N’-(2-Chloro-1,4-phenylene)diacetamide involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it can inhibit acetyltransferases by binding to their active sites, preventing the transfer of acetyl groups to substrates. This inhibition can lead to changes in gene expression and cellular function. Additionally, N,N’-(2-Chloro-1,4-phenylene)diacetamide can interact with DNA-binding proteins, affecting their ability to regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-(2-Chloro-1,4-phenylene)diacetamide can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and changes in its effects on cellular function. Long-term studies have shown that prolonged exposure to N,N’-(2-Chloro-1,4-phenylene)diacetamide can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of N,N’-(2-Chloro-1,4-phenylene)diacetamide vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can induce toxic effects, including cellular damage and apoptosis. These adverse effects are likely due to the compound’s ability to disrupt critical biochemical pathways and cellular processes .
Metabolic Pathways
N,N’-(2-Chloro-1,4-phenylene)diacetamide is involved in various metabolic pathways. It interacts with enzymes such as acetyltransferases and deacetylases, influencing the acetylation status of proteins and other biomolecules. This interaction can affect metabolic flux and the levels of specific metabolites. Additionally, the compound can modulate the activity of enzymes involved in energy metabolism, leading to changes in cellular energy balance .
Transport and Distribution
Within cells and tissues, N,N’-(2-Chloro-1,4-phenylene)diacetamide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. For example, the compound can bind to transporters in the cell membrane, allowing it to enter the cell and reach its target sites .
Subcellular Localization
N,N’-(2-Chloro-1,4-phenylene)diacetamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular organelles or compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA-binding proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism .
Properties
IUPAC Name |
N-(4-acetamido-3-chlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-6(14)12-8-3-4-10(9(11)5-8)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHROLNIFFZEQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198661 | |
Record name | N,N'-(2-Chloro-1,4-phenylene)bisacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50610-32-7 | |
Record name | N,N′-(2-Chloro-1,4-phenylene)bis[acetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50610-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-(2-Chloro-1,4-phenylene)bisacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050610327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-(2-Chloro-1,4-phenylene)bisacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(2-chloro-1,4-phenylene)bisacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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